[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride
CAS No.: 93668-45-2
Cat. No.: VC2805790
Molecular Formula: C12H17Cl2N3
Molecular Weight: 274.19 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 93668-45-2 |
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Molecular Formula | C12H17Cl2N3 |
Molecular Weight | 274.19 g/mol |
IUPAC Name | 3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C12H15N3.2ClH/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;;/h1-3,5-6,8,10H,4,7,9,13H2;2*1H |
Standard InChI Key | AFTAITRPVMYQRQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl |
Chemical Identity and Properties
Basic Information
[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride is an organic compound containing an imidazole ring substituted with a phenyl group at position 2 and a propylamine chain at position 1. It exists as a dihydrochloride salt, which affects its solubility and stability characteristics.
Property | Value |
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CAS Number | 93668-45-2 |
Molecular Formula | C12H17Cl2N3 |
Molecular Weight | 274.19 g/mol |
Alternative Names | 3-(2-phenyl-imidazol-1-yl)-propylamine dihydrochloride |
The compound's chemical identity is defined by its specific arrangement of atoms, with the phenyl-imidazole moiety serving as the core structure linked to a propylamine chain. This structural configuration contributes to its chemical reactivity and potential biological interactions.
Structural Features
The molecular structure of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride consists of several key components:
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A five-membered imidazole ring containing two nitrogen atoms
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A phenyl group attached at position 2 of the imidazole ring
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A propylamine chain (3-carbon chain with terminal amine) connected at position 1 of the imidazole ring
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Two hydrochloride groups forming the dihydrochloride salt
This unique arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and biological interactions. The imidazole ring, in particular, is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which may contribute to the compound's biological activity.
Synthesis and Preparation
Purification Methods
Purification of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride typically involves techniques such as:
Purification Technique | Purpose |
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Recrystallization | Removes impurities through differential solubility |
Column Chromatography | Separates the compound from reaction by-products |
Salt Formation | Converts the free base to the dihydrochloride salt for stability |
These purification methods are essential for obtaining high-purity samples for research and analytical purposes.
Comparison with Structurally Related Compounds
Structural Analogues
Several compounds share structural similarities with [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride, including:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
3-(1H-Imidazol-1-yl)propylamine dihydrochloride | C12H18Cl2N4 | 289.20 g/mol | Contains a 4-pyridinylmethyl group instead of a phenyl group |
(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride | C13H18Cl2N3 | 288.21 g/mol | Contains an isopropyl group at position 2 of imidazole and a different arrangement of the phenyl group |
The structural variations among these compounds likely result in differences in their physical properties, chemical reactivity, and biological activities. The positioning of functional groups, particularly around the imidazole ring, can significantly impact how these molecules interact with biological targets.
Functional Similarity
Despite structural differences, compounds containing the imidazole moiety often share certain functional characteristics:
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The ability to participate in acid-base reactions due to the imidazole nitrogen atoms
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Potential for hydrogen bonding interactions
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Metal coordination capabilities
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Similar solubility profiles in the dihydrochloride salt form
These functional similarities make imidazole derivatives an interesting class of compounds for comparative studies in medicinal chemistry and biochemical research.
Biological Activity and Mechanisms
Mechanisms of Action
The potential mechanisms of action for [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride may include:
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Metal coordination in enzyme active sites
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Hydrogen bonding with protein residues
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Ionic interactions through the positively charged amine group
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π-π stacking interactions via the phenyl ring
These mechanisms may explain how the compound potentially interacts with biological macromolecules and exerts its effects on cellular processes.
Research Applications
Chemical Research
In chemical research, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride may serve as:
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A building block for more complex molecules
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A model compound for studying imidazole chemistry
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A reagent in specific chemical transformations
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A ligand in coordination chemistry studies
The compound's unique structural features make it valuable for investigating fundamental chemical principles and developing new synthetic methodologies.
Biological and Medicinal Research
Potential applications in biological and medicinal research include:
Research Area | Potential Application |
---|---|
Drug Discovery | As a lead compound or scaffold for developing new therapeutic agents |
Enzyme Studies | Investigation of enzyme inhibition mechanisms |
Receptor Biology | Studies of receptor-ligand interactions |
Cellular Biology | Analysis of cellular responses to imidazole derivatives |
The diverse biological activities associated with imidazole derivatives make [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride a compound of interest in multiple areas of biomedical research.
Analytical Methods for Detection and Characterization
Spectroscopic Methods
Several spectroscopic methods are commonly employed for the characterization of compounds like [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
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Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques provide valuable information about the compound's structure, purity, and identity.
Chromatographic Methods
Chromatographic techniques used for the analysis of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) (often after derivatization)
These methods are essential for assessing the compound's purity and for monitoring reactions involving this compound.
Physical and Chemical Properties
Solubility Profile
As a dihydrochloride salt, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride is expected to exhibit:
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High solubility in water
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Moderate solubility in polar organic solvents like methanol and ethanol
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Poor solubility in non-polar organic solvents
This solubility profile influences how the compound can be handled and used in various experimental settings.
Stability Considerations
The stability of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride is influenced by several factors:
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It may be hygroscopic due to its salt form
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The compound is likely to be stable under normal laboratory storage conditions
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Exposure to strong oxidizing agents or bases may lead to degradation
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Long-term storage may require protection from light and moisture
Understanding these stability considerations is important for researchers working with this compound.
Future Research Directions
Structure-Activity Relationship Studies
Future research on [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride may focus on:
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Synthesis of structural analogues to explore structure-activity relationships
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Investigation of specific biological targets
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Development of more potent or selective derivatives
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Exploration of alternative salt forms
These studies would contribute to a deeper understanding of how structural modifications affect the compound's properties and activities.
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